molecular formula C6H5Cl2NO B1321737 (3,6-Dichloropyridin-2-yl)methanol CAS No. 58804-10-7

(3,6-Dichloropyridin-2-yl)methanol

Cat. No.: B1321737
CAS No.: 58804-10-7
M. Wt: 178.01 g/mol
InChI Key: YKQSLENDSAQNKT-UHFFFAOYSA-N
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Description

(3,6-Dichloropyridin-2-yl)methanol is a valuable chloropyridine derivative used as a key synthetic intermediate in organic chemistry and pharmaceutical research. Compounds with similar structures, such as those featuring chloropyridine and methanol functional groups, are frequently employed in the synthesis of nitrogenated ligands for coordination chemistry and as core building blocks in the development of novel active ingredients . As a heterocyclic building block, its structural features make it a versatile precursor for constructing more complex molecules, including potential agrochemicals and pharmacologically active compounds . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can expect high and consistent quality, supported by analytical data. For specific storage and handling requirements, please refer to the product's Certificate of Analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,6-dichloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQSLENDSAQNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606155
Record name (3,6-Dichloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58804-10-7
Record name (3,6-Dichloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 3,6 Dichloropyridin 2 Yl Methanol

Influence of the Dichloropyridine Moiety on Chemical Reactivity

The substitution pattern of the chlorine atoms at the 3- and 6-positions, relative to the hydroxymethyl group at the 2-position, is crucial in determining the regioselectivity of substitution reactions. The chlorine atom at the 6-position is situated para to the nitrogen atom, while the chlorine at the 3-position is meta. In nucleophilic aromatic substitution (SNAr) reactions, positions ortho and para to the ring nitrogen are generally more activated due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate. google.comnih.gov Therefore, the chlorine at the 6-position is anticipated to be more susceptible to nucleophilic displacement than the one at the 3-position.

Furthermore, the presence of the hydroxymethyl group at the 2-position can exert both steric and electronic effects, further modulating the reactivity of the adjacent chlorine atom at the 3-position.

Reactivity Profile of the Hydroxymethyl Functional Group (e.g., Oxidation Reactions)

The hydroxymethyl group (-CH₂OH) attached to the dichloropyridine ring is a primary alcohol and, as such, can undergo typical alcohol reactions. A key transformation is its oxidation to an aldehyde or a carboxylic acid. The oxidation of similar pyridyl methanols is a common synthetic strategy. For instance, the oxidation of (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol to the corresponding aldehyde has been achieved using manganese dioxide (MnO₂). This suggests that similar oxidizing agents could be employed for the selective oxidation of (3,6-Dichloropyridin-2-yl)methanol to 3,6-dichloropicolinaldehyde.

The choice of oxidizing agent is critical to control the extent of oxidation. Milder reagents are required to stop the reaction at the aldehyde stage, while stronger oxidants would likely lead to the formation of 3,6-dichloropicolinic acid. The synthesis of 3,6-dichloropicolinic acid is of commercial interest as it is a highly active herbicide. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Dynamics in Dichloropyridine Systems

Nucleophilic aromatic substitution is a fundamental reaction class for functionalizing chloropyridines. In the context of this compound, a nucleophile can potentially replace either of the chlorine atoms. The outcome of such reactions is governed by a combination of electronic and steric factors, as well as the nature of the solvent and the incoming nucleophile.

Regioselectivity and Stereoelectronic Effects in SNAr Reactions

The regioselectivity of SNAr reactions on dichloropyridines is a well-studied area. As a general trend, nucleophilic attack is favored at positions that are electronically activated by the pyridine (B92270) nitrogen (ortho and para positions). In the case of 3,6-dichloropyridines, the 6-position is electronically favored for substitution over the 3-position.

However, the substituent at the 2-position, in this case, the hydroxymethyl group, can influence this preference. The electronic nature of the substituent can alter the electron density distribution in the ring. While the hydroxymethyl group is not strongly electron-donating or -withdrawing, its presence can still impact the relative reactivity of the two chlorine atoms. Computational methods, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) energies, are often employed to predict the most likely site of nucleophilic attack. researchgate.net

Impact of Solvent and Substituent Character on SNAr Pathways

The solvent plays a crucial role in SNAr reactions by stabilizing the charged intermediates. Polar aprotic solvents are generally favored as they can solvate the cation without strongly interacting with the nucleophile, thus enhancing its reactivity. The ability of the solvent to act as a hydrogen-bond acceptor or donor can also influence the reaction pathway.

The nature of the incoming nucleophile is another critical factor. Stronger nucleophiles will react more readily. Furthermore, the steric bulk of the nucleophile can influence the regioselectivity, with less hindered positions being more accessible. For instance, in the synthesis of pharmaceutical compounds, the displacement of a chloro group on a dichlorophenyl moiety by a hydroxymethyl-containing dihydroisoquinoline was a key step. researchgate.net This highlights the feasibility of using complex nucleophiles in SNAr reactions of substituted chloroaromatics.

Mechanistic Investigations of Transformation Pathways for this compound

The transformation of this compound can proceed through various mechanistic pathways. The SNAr reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.

The reaction of the hydroxymethyl group, such as oxidation, will follow mechanisms characteristic of alcohol oxidations. For example, oxidation with MnO₂ is believed to proceed via a radical mechanism on the surface of the solid reagent.

The synthesis of related compounds provides insight into potential transformation pathways. For example, 3,6-dichloropicolinic acid has been synthesized via the electrolytic reduction of 3,4,5,6-tetrachloropicolinic acid. google.com While this is a different starting material, it demonstrates a method for the selective dechlorination of a polychlorinated pyridine.

Computational Chemistry and Quantum Mechanical Investigations of 3,6 Dichloropyridin 2 Yl Methanol

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular structures and electronic properties. In the study of (3,6-Dichloropyridin-2-yl)methanol, DFT would be the primary tool to elucidate its fundamental chemical characteristics.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this process would involve exploring the potential energy surface to identify all possible conformers. These conformers arise from the rotation around single bonds, primarily the C-C bond connecting the pyridinyl ring to the methanol (B129727) group and the C-O bond of the methanol group itself.

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of an initial guess structure to find the geometry with the lowest electronic energy. A frequency calculation is then typically performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. The relative energies of the different stable conformers would be calculated to identify the global minimum, which represents the most populated conformation at equilibrium.

Evaluation of DFT Functionals and Basis Sets for Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.net A variety of functionals are available, each with its own strengths and weaknesses. Common choices range from the local-density approximation (LDA) and generalized gradient approximation (GGA) functionals (e.g., BLYP) to hybrid functionals (e.g., B3LYP, PBE0) and meta-hybrid functionals (e.g., M06-2X). researchgate.netresearchgate.net Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often favored for their robust performance across a range of chemical systems. researchgate.net

The basis set, which is a set of mathematical functions used to construct the molecular orbitals, also plays a crucial role. citedrive.com Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are widely used. researchgate.net The inclusion of polarization functions (d,p) allows for more flexibility in describing the electron distribution around atoms, which is particularly important for polar molecules like this compound. Diffuse functions (+) are added to better describe anions and non-covalent interactions. citedrive.com For a comprehensive study, a benchmarking process might be employed where several functional and basis set combinations are tested against experimental data if available, or against higher-level theoretical methods, to ensure the chosen level of theory is appropriate for the system. researchgate.netresearchgate.net

Electronic Properties and Reactivity Descriptors

Once the optimized geometry is obtained, a wealth of information about the electronic structure and reactivity of this compound can be extracted.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. uni.lu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. uni.lu

The energy of the HOMO (E_HOMO) is related to the ionization potential, while the energy of the LUMO (E_LUMO) is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and more reactive. For this compound, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterValue (eV)
E_HOMO-7.50
E_LUMO-1.20
HOMO-LUMO Gap (ΔE)6.30

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Typically, red colors signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue colors indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methanol group, highlighting these as potential sites for protonation or interaction with electrophiles. Positive potential (blue) might be expected around the hydrogen atom of the hydroxyl group, indicating its acidic character.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular bonding and interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis can quantify the delocalization of electron density between filled (donor) NBOs and empty (acceptor) NBOs, which is a measure of hyperconjugative interactions. researchgate.net

In the case of this compound, NBO analysis would provide insights into the stability of the molecule arising from interactions such as the delocalization of the nitrogen and oxygen lone pairs into antibonding orbitals of the pyridine ring or the C-Cl bonds. The second-order perturbation theory analysis within the NBO framework calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction, providing a quantitative measure of their significance. researchgate.net

Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Theory for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nπ* (C-C)5.8
LP (2) Oσ* (C-H)2.1
σ (C-H)σ* (C-Cl)0.9

Note: This table is for illustrative purposes only and does not represent actual calculated data. LP denotes a lone pair.

Chemical Reactivity Indices (e.g., Fukui Functions, Softness, Electrophilicity)

Chemical reactivity indices derived from density functional theory (DFT) are crucial for predicting the reactive behavior of this compound. These indices, including Fukui functions, global softness, and electrophilicity, help in identifying the most probable sites for electrophilic, nucleophilic, and radical attack.

Fukui Functions: The Fukui function, ƒ(r), is a key descriptor of local reactivity, indicating the change in electron density at a specific point in the molecule upon the addition or removal of an electron. For this compound, calculations would typically involve optimizing the geometry of the neutral, anionic (N+1 electron), and cationic (N-1 electron) states. The Fukui functions for nucleophilic attack (ƒ+), electrophilic attack (ƒ-), and radical attack (ƒ0) can then be determined. It is anticipated that the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group would exhibit significant values, indicating their high reactivity.

Global Reactivity Descriptors: Global reactivity descriptors provide a general overview of the molecule's reactivity. These are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.

Illustrative Data Table of Calculated Reactivity Indices:

ParameterSymbolValue (a.u.)Description
HOMO EnergyE_HOMO-0.254Energy of the highest occupied molecular orbital.
LUMO EnergyE_LUMO-0.043Energy of the lowest unoccupied molecular orbital.
Energy GapΔE0.211Difference between LUMO and HOMO energies.
Electronegativityχ0.1485Tendency to attract electrons.
Chemical Hardnessη0.1055Resistance to deformation of electron cloud.
Global SoftnessS9.478Inverse of chemical hardness.
Electrophilicity Indexω0.104Propensity to accept electrons.

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical DFT calculations for similar halogenated pyridine derivatives.

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, including its vibrational, NMR, and UV-Vis spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its electronic transitions.

Theoretical vibrational analysis, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the infrared (IR) and Raman spectra of this compound. The calculations yield the vibrational frequencies and their corresponding intensities, which can be correlated with specific molecular motions. Key vibrational modes for this molecule would include the O-H stretching of the methanol group, C-Cl stretching, C-N stretching of the pyridine ring, and various ring deformation modes. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other method-inherent approximations.

Illustrative Table of Calculated Vibrational Frequencies:

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
ν(O-H)36503450O-H stretch
ν(C-H) aromatic3100-30002920-2820Aromatic C-H stretch
ν(C-H) aliphatic29502775Aliphatic C-H stretch
ν(C=N)16001504Pyridine ring C=N stretch
ν(C=C)15501457Pyridine ring C=C stretch
δ(C-O-H)14001316C-O-H bend
ν(C-Cl)800-700752-658C-Cl stretch

Note: The values in this table are hypothetical and serve as examples of what would be expected from a computational vibrational analysis.

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts of this compound. These calculations provide theoretical chemical shifts that can be compared to experimental spectra. The chemical shifts are influenced by the electronic environment of each nucleus, which is accurately modeled by the quantum chemical calculations. The presence of electronegative chlorine atoms and the pyridine nitrogen is expected to significantly influence the chemical shifts of the nearby protons and carbon atoms.

Illustrative Table of Predicted NMR Chemical Shifts (in ppm):

AtomPredicted ¹H ShiftPredicted ¹³C Shift
H (on OH)4.5-
H (on CH₂)4.8-
H (on Pyridine C4)7.5-
H (on Pyridine C5)7.3-
C2 (Pyridine)-155
C3 (Pyridine)-140
C4 (Pyridine)-125
C5 (Pyridine)-122
C6 (Pyridine)-150
CH₂-65

Note: These predicted chemical shift values are illustrative and based on general trends for similar chemical structures.

Time-dependent density functional theory (TD-DFT) is the state-of-the-art method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of molecules like this compound. These calculations predict the electronic transitions, their corresponding excitation energies (wavelengths), and oscillator strengths (intensities). The results can help in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light. For this compound, transitions involving the π-system of the pyridine ring and the non-bonding electrons of the nitrogen and oxygen atoms are expected to be prominent. mdpi.comresearchgate.net

Illustrative Table of Simulated UV-Vis Spectral Data:

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2800.05n → π
S₀ → S₂2550.20π → π
S₀ → S₃2200.15π → π*

Note: This data is hypothetical and represents typical results from a TD-DFT calculation for a substituted pyridine.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms at the molecular level. For this compound, these methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies.

By mapping the potential energy surface (PES) for a given reaction, computational chemists can trace the minimum energy path from reactants to products. This reaction path analysis allows for the identification of transition states, which are the saddle points on the PES corresponding to the highest energy barrier along the reaction coordinate. For this compound, potential reactions for mechanistic study could include nucleophilic substitution of the chlorine atoms or oxidation of the methanol group.

The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes during the reaction. Vibrational frequency analysis of the transition state structure confirms its identity by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation energy (the energy difference between the transition state and the reactants) is a key parameter for determining the reaction rate.

Kinetic Studies Using Theoretical Models

Theoretical models are crucial for understanding the reaction kinetics of chemical compounds. These models, often employing quantum mechanical calculations, can elucidate reaction mechanisms, determine rate-determining steps, and predict reaction rates. For instance, computational studies on the hydrogenation of CO2 to methanol on palladium surfaces have utilized density functional theory (DFT) to map out detailed reaction pathways and calculate activation barriers for each step. rsc.orgymerdigital.com Similarly, kinetic models for methanol synthesis over industrial catalysts like Cu/ZnO/Al2O3 are developed and refined by comparing model predictions with experimental data, often using statistical methods like cross-validation. citedrive.com

However, a review of the current scientific literature reveals a notable absence of specific theoretical kinetic studies for this compound. While general methodologies for kinetic modeling of methanol synthesis and related reactions are well-established, dedicated computational investigations into the reaction kinetics of this particular dichloropyridine derivative have not been reported. Therefore, no specific kinetic data or theoretical models for this compound can be presented at this time.

Intermolecular Interactions and Solid-State Characteristics

The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions, which dictate the crystal packing and, consequently, the material's physical properties.

Analysis of Hydrogen Bonding Networks and Pi-Stacking Interactions

Hydrogen bonds and π-stacking interactions are among the most significant non-covalent forces that direct the assembly of molecules in crystals. While the crystal structure of this compound itself is not available in the reviewed literature, a study on a closely related derivative, (3,6-dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone, provides valuable insights into the potential intermolecular interactions. researchgate.net

In the crystal structure of this derivative, molecules are organized into two-dimensional networks. researchgate.net This organization is facilitated by a combination of C-H···N hydrogen bonds and short Cl···Cl contacts. researchgate.net Specifically, the C-H···N hydrogen bonds link the molecules along the tandfonline.com crystallographic direction. researchgate.net

Furthermore, π-π stacking interactions contribute to the stability of the crystal packing. An intermolecular π-π contact is observed between the pyridine rings of adjacent molecules, with an intercentroid distance of 3.40(1) Å. researchgate.net This distance is indicative of a significant stabilizing interaction. The two aromatic rings within the molecule, the pyridine and pyrazole (B372694) rings, are nearly perpendicular to each other, with a dihedral angle of 82.319(84)°, which helps to minimize steric hindrance. researchgate.net

These findings in a closely related derivative suggest that this compound would likely also exhibit a complex network of intermolecular interactions, including hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring, as well as potential π-stacking interactions between the dichloropyridine rings. However, without a specific crystal structure analysis of this compound, these remain informed extrapolations.

Table 1: Crystal Data and Intermolecular Interactions for (3,6-dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone researchgate.net

ParameterValue
Molecular FormulaC₁₁H₉Cl₂N₃O
Molecular Weight270.11
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.3440 (10)
b (Å)8.7981 (12)
c (Å)9.6490 (14)
α (°)75.554 (2)
β (°)89.627 (3)
γ (°)86.819 (2)
Volume (ų)602.79 (15)
Z2
Hydrogen BondsC-H···N
π-π Stacking Distance (Å)3.40 (1)
Dihedral Angle (Pyridine-Pyrazole)82.319 (84)°

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational quantum chemistry, particularly DFT, has become a powerful tool for predicting and understanding the NLO properties of molecules. These calculations can determine key parameters such as the dipole moment, polarizability, and first and second hyperpolarizabilities, which are measures of the NLO response.

Theoretical studies on various pyridine derivatives have demonstrated that the substitution pattern on the pyridine ring significantly influences the NLO properties. For instance, investigations into other pyridine-containing compounds have shown that the presence of electron-donating and electron-accepting groups can enhance the NLO response.

Despite the availability of computational methods for predicting NLO properties, a specific investigation into the nonlinear optical characteristics of this compound has not been found in the surveyed scientific literature. Therefore, no data on its hyperpolarizability or other NLO parameters can be provided. Future computational studies would be necessary to elucidate the potential of this compound in NLO applications.

Research on Derivatization and Applications of 3,6 Dichloropyridin 2 Yl Methanol

Role of (3,6-Dichloropyridin-2-yl)methanol as a Versatile Synthetic Intermediate

This compound is a highly valued intermediate in organic synthesis due to the reactivity of its functional groups. The chlorine atoms on the pyridine (B92270) ring can be substituted through various nucleophilic substitution reactions, while the primary alcohol (methanol) group can be easily oxidized to an aldehyde or converted into other functional groups, providing multiple pathways for derivatization.

Precursor for Pyridinemethanol Derivatives in Diverse Chemical Syntheses

The structural core of this compound is a key component in the synthesis of a wide array of pyridinemethanol derivatives. The inherent reactivity of the dichloropyridine moiety allows for selective functionalization, leading to a diverse range of substituted pyridine compounds. For instance, the alcohol functionality can be converted into a better leaving group, facilitating subsequent reactions. This versatility makes it a crucial starting material in the multi-step synthesis of more complex molecules. The transformation of similar pyridinemethanol compounds, such as 3-pyridinemethanol, into various derivatives highlights the synthetic utility of this class of compounds as intermediates in the preparation of biologically active molecules, including histone deacetylase inhibitors and potential kinase-1 inhibitors. chemicalbook.com

Incorporation into Complex Heterocyclic Architectures (e.g., Oxadiazoles)

The functional groups of this compound and its derivatives are instrumental in the construction of more complex heterocyclic systems. For example, the aldehyde derived from the oxidation of the methanol (B129727) group can be a key reactant in cyclization reactions to form fused ring systems or to introduce the pyridine moiety into larger molecular scaffolds.

One significant application is in the synthesis of 1,3,4-oxadiazoles. While direct synthesis from this compound is not explicitly detailed in the provided results, the general synthetic routes to 2,5-disubstituted-1,3,4-oxadiazoles often involve the cyclization of a hydrazide with a carboxylic acid or its derivative. nih.govijsrd.com A plausible synthetic pathway would involve the conversion of the methanol group of this compound to a carboxylic acid, followed by reaction with a hydrazine (B178648) to form a hydrazide. This intermediate could then be cyclized with various reagents to yield oxadiazole derivatives bearing the 3,6-dichloropyridin-2-yl substituent. The synthesis of various oxadiazole derivatives has been reported using methods like microwave irradiation, which can be applied to a range of starting materials. researchgate.net

Structure-Activity Relationship (SAR) Studies for Chemical Series

Structure-activity relationship (SAR) studies are fundamental to the process of drug and pesticide discovery. These studies involve synthesizing a series of related compounds and evaluating how systematic changes in their molecular structure affect their biological activity.

Design and Synthesis of Derivatives for SAR Exploration

The dichloropyridine core of this compound provides a rigid scaffold upon which various substituents can be introduced to explore the SAR of a chemical series. The design of such derivatives often focuses on modifying the substituents at the chlorine and methanol positions to understand their influence on the compound's interaction with a biological target. The synthesis of a library of analogs allows researchers to probe the spatial and electronic requirements for optimal activity. For example, in related pyridine derivatives, the introduction of different functional groups has been shown to significantly impact their biological properties. researchgate.net

Table 1: Potential Derivative Classes from this compound for SAR Studies

Derivative ClassSynthetic TransformationPotential for SAR Exploration
EthersWilliamson ether synthesis from the methanol groupInvestigating the effect of steric bulk and electronics of the ether substituent.
EstersEsterification of the methanol groupProbing the influence of different acyl groups on activity and metabolic stability.
AminesNucleophilic substitution of one or both chlorine atomsExploring the impact of basicity, hydrogen bonding, and substituent size at the pyridine ring.
Aldehydes/KetonesOxidation of the methanol groupCreating a key intermediate for further derivatization (e.g., imines, hydrazones).
Carboxylic AcidsOxidation of the methanol groupIntroducing a polar, ionizable group to modulate solubility and target interaction.

Correlation of Structural Modifications with Chemical Behavior

By systematically altering the structure of derivatives based on this compound and assessing their chemical and biological properties, researchers can establish clear SAR trends. For instance, the replacement of a chlorine atom with different nucleophiles can drastically alter the electronic distribution within the pyridine ring, which in turn can affect the compound's binding affinity to a target protein. Similarly, modifications to the side chain derived from the methanol group can influence factors such as lipophilicity, which is crucial for cell membrane permeability. Studies on related dihydropyridine (B1217469) derivatives have shown that even small changes, such as the nature of an ester group, can significantly affect their biological activity. chemicalbook.com

Utility in Agrochemical and Industrial Chemical Development (e.g., as intermediates for herbicides)

The unique structural features of this compound make it a valuable intermediate in the development of new agrochemicals, particularly herbicides. The dichloropyridine scaffold is present in several commercially successful herbicides.

The development of novel herbicides often relies on the discovery of new chemical entities that can effectively control weeds without harming crops. This compound serves as a starting point for the synthesis of molecules that can be screened for herbicidal activity. Pyridine-based compounds, in general, are a well-established class of agrochemicals. researchgate.net The synthesis of various pyridine derivatives has led to the discovery of compounds with significant insecticidal and herbicidal properties. For example, the discovery of novel herbicidal leads has been reported from 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives, showcasing the importance of heterocyclic scaffolds in agrochemical research. mdpi.com While direct evidence linking this compound to a specific commercial herbicide is not available in the provided search results, its structural similarity to known herbicidal moieties suggests its potential as a key intermediate in this field.

Exploration of Functional Materials Applications

A thorough review of scientific literature and patent databases reveals a notable absence of specific research dedicated to the application of this compound in the development of functional materials. While the broader family of pyridine derivatives has been investigated for various applications, including as ligands for catalysts and as components in pharmaceuticals, the specific derivatization of this compound for materials science purposes does not appear to be a documented area of research.

General synthetic strategies for pyridine derivatives often involve condensation and cyclization reactions to construct the pyridine ring. These methods allow for the introduction of various functional groups, which in turn dictates the chemical and physical properties of the resulting compounds and their potential applications in materials science. Pyridine-containing molecules have been explored for their potential in:

Conductive Polymers: The nitrogen atom in the pyridine ring can influence the electronic properties of a polymer backbone, making some pyridine-containing polymers candidates for conductive materials.

Luminescent Materials: The aromatic nature of the pyridine ring can contribute to the photophysical properties of a molecule, leading to applications in organic light-emitting diodes (OLEDs) and sensors.

Coordination Complexes: The lone pair of electrons on the nitrogen atom allows pyridine derivatives to act as ligands, forming complexes with metal ions that can exhibit interesting magnetic, optical, or catalytic properties.

Despite these general avenues for pyridine derivatives, specific studies detailing the synthesis of functional materials from this compound are not presently available. The presence of two chlorine atoms and a hydroxymethyl group on the pyridine ring provides reactive sites for further chemical modification. Theoretically, the hydroxyl group could be esterified or etherified to attach the molecule to a polymer chain or another functional moiety. The chlorine atoms could potentially be displaced through nucleophilic substitution reactions to introduce other functional groups.

However, without dedicated research, any discussion of its potential applications in functional materials remains speculative. The lack of published data means there are no detailed research findings or data tables to present regarding its use in luminescent materials, nonlinear optical materials, conductive polymers, or as a component in functional coordination complexes.

Environmental Fate and Degradation Pathways of 3,6 Dichloropyridin 2 Yl Methanol and Analogues

Environmental Persistence and Transport Mechanisms

The persistence and movement of (3,6-Dichloropyridin-2-yl)methanol and its analogues in the environment are critical determinants of their potential impact. These compounds are part of the pyridine (B92270) and pyrimidine (B1678525) carboxylic acid class of herbicides, which are known for their systemic action and, in some cases, significant persistence. compostingcouncil.org

The primary mechanism for the degradation of this compound and its close analogue, Clopyralid, in both soil and aquatic environments is microbial metabolism. invasive.org Microorganisms utilize the compound as a source of carbon and nitrogen, breaking it down into simpler molecules. wikipedia.org For Clopyralid, this microbial degradation proceeds without the significant accumulation of intermediate metabolites, eventually leading to mineralization. invasive.org

However, the introduction of chlorine atoms to the pyridine ring generally increases its resistance to microbial attack. wikipedia.org Many chloropyridines are relatively resistant to microbiological degradation, with estimated timelines for complete breakdown exceeding 30 days. wikipedia.orgchempanda.com The persistence of these compounds can be significant, with the half-life of Clopyralid in soil averaging 40 days but potentially extending up to a year under certain conditions. invasive.orgwa.gov Similarly, the herbicide Dicamba, another analogue, is primarily degraded by microbes, with a soil half-life that can range from a few days to several months. researchgate.netnih.gov

Table 1: Reported Soil Half-Life Ranges for Selected Herbicides

CompoundTypical Soil Half-Life (t₁/₂)Reference
Clopyralid40 days (average); range up to 1 year invasive.orgwa.gov
Dicamba3-136 days researchgate.netnih.gov
Glyphosate3-40 days kpu.ca
Metazachlor4.5-77 days kpu.ca
Trifluralin41-475 days kpu.ca

The rate of biodegradation of chloropyridine compounds is highly dependent on environmental conditions that affect microbial activity.

Temperature and Moisture: Higher soil temperature and moisture content generally accelerate microbial metabolism, leading to faster degradation of compounds like Clopyralid. invasive.org Conversely, dry or cold conditions can significantly extend their persistence.

Soil Composition: The organic matter content of soil can influence degradation. For Clopyralid, rates of microbial metabolism decrease as the amount of organic matter increases. invasive.org Soil pH is also a critical factor; acidic conditions have been shown to facilitate the degradation of Clopyralid. researchgate.net

Concentration: High concentrations of herbicides like Clopyralid can potentially inhibit the cell division and growth of the very microbes responsible for their degradation. invasive.org

Table 2: Influence of Environmental Factors on Degradation of Chloropyridine Analogues

Environmental FactorEffect on Degradation RateUnderlying MechanismReference
Increasing TemperatureIncreasesEnhances microbial metabolic activity. invasive.orgnih.gov
Increasing Soil MoistureIncreasesSupports microbial activity and substrate availability. invasive.orgnih.gov
Increasing Organic MatterDecreasesMay reduce bioavailability of the compound to microbes. invasive.org
Acidic pHIncreasesFavors the activity of certain degrading microorganisms. researchgate.net

Abiotic Transformation Pathways

While biodegradation is the dominant degradation route, abiotic (non-biological) processes such as hydrolysis and photolysis can also contribute to the transformation of chloropyridines, though often to a lesser extent under typical environmental conditions.

Chloropyridine compounds, including Clopyralid, are generally stable and resistant to hydrolysis under normal environmental pH and temperature conditions. invasive.org This chemical stability means that the breakdown of the molecule by reaction with water is not a significant degradation pathway. invasive.orgresearchgate.net Studies on 2-chloropyridine (B119429) show that hydrolysis requires more extreme conditions, such as high temperatures in supercritical water or acid catalysis, to proceed at a significant rate. ntnu.noacs.org Therefore, for this compound, hydrolysis is not expected to be a major route of transformation in soil or water.

Photochemical degradation, or photolysis, involves the breakdown of a chemical by sunlight. For many chloropyridines, this is not a primary degradation pathway. Clopyralid, for instance, is not significantly degraded by natural sunlight. invasive.org However, laboratory studies have shown that under specific conditions, such as the presence of a photocatalyst like titanium dioxide (TiO₂) and UV radiation, the degradation of chlorophenols and Clopyralid can be induced. researchgate.netnih.govcapes.gov.br Research on 2-chloropyridine demonstrates that it can be degraded in aqueous solutions via photolysis, forming various intermediate products. nih.gov This suggests that while direct photolysis in the environment may be limited, indirect photochemical processes could play a minor role in the transformation of this compound.

Sorption and Leaching Behavior in Soil Systems (Insights from related chloropyridines)

The sorption and leaching characteristics of a compound determine its mobility in soil and its potential to contaminate groundwater.

This compound, like its parent compound Clopyralid, is expected to be highly mobile in soil. Clopyralid is water-soluble and does not bind strongly to soil particles, particularly those with low organic matter. invasive.orgresearchgate.net This low sorption potential leads to a high risk of leaching, especially in sandy soils where water can move quickly through the soil profile. invasive.org The herbicide Dicamba exhibits similar properties, with a low affinity for soil particles and high mobility. researchgate.netnih.gov

While the initial mobility is high, some studies indicate that the adsorption of Clopyralid can increase over time, which may limit long-term leaching. invasive.org The addition of organic amendments like biochar to soil has been shown to increase the sorption of some herbicides, thereby reducing their movement. nih.gov However, the effectiveness of such amendments varies greatly, and some can introduce soluble organic compounds that may actually enhance herbicide mobility. nih.gov Given its structure, this compound is likely to have a low sorption coefficient (Koc) and be classified as a mobile compound in soil systems.

Q & A

Basic: What are the common synthetic routes for (3,6-Dichloropyridin-2-yl)methanol?

Methodological Answer:
A key synthesis involves cyclization reactions starting from halogenated pyridine precursors. For example, Tan et al. () demonstrated a route using 3,6-dichloropicolinoyl chloride (85) as a precursor. The reaction proceeds via:

Esterification : Reacting 2-chloro-5-iodobenzoic acid (81) in methanol under reflux.

Cyanation : Using copper cyanide and hydroxylamine hydrochloride to form a benzamidoxime intermediate (84).

Cyclization : Reacting the intermediate with 3,6-dichloropicolinoyl chloride (85) to yield the oxadiazole derivative (86).

Hydrolysis : Alkali-catalyzed hydrolysis of the ester to produce the carboxylic acid (87), followed by amidation for functionalization.
This method highlights the importance of halogenated pyridine intermediates and cyclization strategies in synthesizing derivatives of this compound .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. For related compounds, Zhuang et al. ( ) reported triclinic crystal systems (space group P1) with unit cell parameters a = 7.344 Å, b = 8.798 Å, c = 9.649 Å, and angles α = 75.55°, β = 89.63°, γ = 86.82°. Refinement using the SHELX system ( ) allows precise determination of bond lengths, angles, and intermolecular interactions. Computational tools like density functional theory (DFT) can complement experimental data to validate electronic properties .

Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives?

Methodological Answer:
Optimization involves systematic variation of:

  • Catalysts : Proline derivatives () enhance regioselectivity in cyanation steps.
  • Temperature : Microwave-assisted synthesis (e.g., ) reduces reaction times and improves yields for halogenated pyridines.
  • Solvent Polarity : Polar aprotic solvents like DMSO () stabilize intermediates in nucleophilic substitutions.
    Design-of-experiments (DoE) approaches, such as factorial design, can identify critical parameters. For example, in analogous pyridine methanol syntheses, adjusting pH during hydrolysis () significantly impacts purity .

Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Methodological Answer:
Contradictions often arise from:

  • Tautomerism : The compound may exist in equilibrium between enol and keto forms, altering NMR peak positions.
  • Solvent Effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) influence chemical shifts.
  • Impurity Peaks : Trace byproducts from incomplete reactions (e.g., unhydrolyzed esters in ) require rigorous purification.
    Resolution Strategies :

2D NMR (COSY, HSQC) to assign overlapping signals.

Variable Temperature NMR to detect tautomeric shifts.

Cross-Validation : Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with DFT-calculated values .

Advanced: What computational methods predict the reactivity of this compound in substitution reactions?

Methodological Answer:

  • DFT Calculations : Determine frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the electron-withdrawing Cl groups activate the pyridine ring for SNAr reactions.
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways.
  • Retrosynthesis Tools : AI-driven platforms () leverage databases like Reaxys to propose feasible routes. For instance, substituting Cl with methoxy groups ( ) can be modeled to predict regioselectivity .

Advanced: What strategies are employed to study the biological interactions of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use PyMOL or AutoDock to model interactions with enzymes (e.g., fungal CYP450 in ).
  • QSAR Models : Correlate substituent effects (e.g., Cl vs. CF3 in ) with antifungal activity.
  • In Vitro Assays : Mycelial growth inhibition tests () under varied pH/temperature conditions quantify bioactivity.
  • Metabolic Stability : LC-MS tracks degradation pathways in liver microsomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.